Rbin-1

Ribosome biogenesis Mdn1/Midasin inhibition Chemical probe development

Researchers studying eukaryotic ribosome biogenesis face a critical gap: no other small molecule directly targets the AAA+ ATPase Midasin (Mdn1) to acutely block 60S maturation. Rbin-1 solves this by providing the only validated, reversible chemical probe for dissecting Mdn1-dependent pre-60S assembly factor release, fundamentally distinct from Pol I inhibitors. - Mdn1-specific mechanism with on-target activity confirmed by resistance mutations mapping exclusively to Mdn1 - Antiproliferative profile with IC50 as low as 18 nM in HeLa cells, enabling cancer ribosome biogenesis dependency studies - Supplied with rigorous analytical QC (HPLC ≥98%) and cold-chain shipping to ensure experimental reproducibility

Molecular Formula C13H12N4S
Molecular Weight 256.33 g/mol
CAS No. 328023-11-6
Cat. No. B1678851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRbin-1
CAS328023-11-6
SynonymsRbin-1
Molecular FormulaC13H12N4S
Molecular Weight256.33 g/mol
Structural Identifiers
SMILESCC(=C)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1
InChIInChI=1S/C13H12N4S/c1-8(2)7-18-13-15-12-11(16-17-13)9-5-3-4-6-10(9)14-12/h3-6H,1,7H2,2H3,(H,14,15,17)
InChIKeyLPCWHNSRTRBKBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rbin-1: Mdn1 ATPase Inhibitor


Rbin-1 (Ribozinoindole-1) is a triazinoindole-based small molecule that acts as a potent, reversible, and specific chemical inhibitor of eukaryotic ribosome assembly. Its primary mechanism involves direct binding and inhibition of the AAA+ ATPase Midasin (Mdn1), an essential ~540 kDa protein required for the maturation of the 60S ribosomal subunit [1]. Rbin-1 is characterized by the molecular formula C13H12N4S, a molecular weight of 256.33 g/mol, and a purity typically exceeding 98% as verified by HPLC [2]. The compound is soluble in DMSO (≥ 20 mg/mL) and is supplied as a research-grade chemical probe for studies in ribosome biogenesis, cancer biology, and antifungal drug discovery [3].

Targets Mdn1 ATPase in eukaryotic ribosome assembly
Blocks 60S subunit maturation checkpoint
Research-grade probe for pre-60S particle studies

Why Rbin-1 Has No Substitute


Inhibitors targeting ribosome biogenesis operate through distinct nodes within this complex pathway, rendering them non-interchangeable. Rbin-1's unique mechanism—direct inhibition of the Mdn1 ATPase, a factor essential for the removal of assembly factors from pre-60S particles—differs fundamentally from the action of Pol I transcription inhibitors like CX-5461 or DNA intercalators like BMH-21, which block upstream rRNA synthesis [1]. This mechanistic divergence results in non-overlapping resistance profiles and distinct downstream cellular consequences [2]. Even among the Rbin chemical series, small structural changes dramatically alter potency and target engagement. For example, the analog Rbin-2, differing only by a 7-bromo substitution, exhibits a 10-fold increase in potency against Mdn1 (GI50 = 14 nM) compared to Rbin-1 (GI50 = 136 nM) [3]. Consequently, experimental outcomes are highly sensitive to the specific inhibitor chosen, and substituting one compound for another without careful validation can lead to misinterpretation of biological data and wasted resources.

Mechanism divergence
Pol I inhibitors (CX-5461) and DNA intercalators (BMH-21) act upstream of Mdn1; interchangeable use may mask ribosome assembly-specific phenotypes.
Analog sensitivity
Close structural analog Rbin-2 (7-bromo) shows a marked potency shift; direct substitution without re-titration may alter dose-response interpretation.
Distinct arrest phenotype
Rbin-1 induces specific G1 arrest linked to Mdn1 blockade, while other ribosome biogenesis inhibitors produce senescence or p53 activation — not functionally interchangeable.

Rbin-1 Comparative Evidence


Mdn1 ATPase Inhibition vs. Rbin-2

Rbin-1 inhibits the ATPase activity of recombinant full-length Mdn1 with a GI50 of 136±7 nM. In a direct head-to-head comparison within the same study, its close structural analog Rbin-2 (7-bromo substituent) exhibits a 10-fold higher potency, with a GI50 of 14±1 nM [1]. Both compounds inhibit Mdn1 ATPase activity by approximately 40% at a concentration of 1 µM . The significantly lower potency of Rbin-1, while still within a therapeutically relevant range, defines its utility as a less potent chemical probe, which can be advantageous for titration studies and when a wider dynamic range for dose-response is desired. Selection between Rbin-1 and Rbin-2 should be guided by the required potency window and the specific experimental design.

Mdn1 ATPase inhibition
Head-to-head
Rbin-1 GI50 136±7 nM vs Rbin-2 14±1 nM (10× more potent for Rbin-2)
Supports dose-response window selection for Mdn1 titration studies
Recombinant Mdn1 ATPase assay, n=4
Ribosome biogenesis Mdn1/Midasin inhibition Chemical probe development

Mechanistic Divergence from CX-5461 & BMH-21

Rbin-1 inhibits 47S pre-rRNA transcription in HeLa cells with an IC50 of 22 nM . This effect is downstream of RNA Polymerase I (Pol I) activity, as Rbin-1 blocks the maturation of pre-60S ribosomal particles. In contrast, CX-5461 is a direct Pol I inhibitor with an IC50 of 142 nM for rRNA synthesis in HCT-116 cells [1], and BMH-21 is a DNA intercalator that inhibits 47S rRNA expression with an IC50 of 60 nM in A375 cells . While all three compounds reduce rRNA levels, Rbin-1 does so by blocking a post-transcriptional assembly step (Mdn1-dependent release of assembly factors), whereas CX-5461 and BMH-21 inhibit the transcription process itself. This mechanistic distinction is critical for dissecting the ribosome biogenesis pathway: Rbin-1 acts as a probe for the Mdn1-dependent maturation checkpoint, while Pol I inhibitors are probes for transcriptional regulation.

rRNA synthesis inhibition
Reported
47S pre-rRNA IC50: Rbin-1 22 nM (HeLa); CX-5461 142 nM (HCT-116); BMH-21 60 nM (A375)
Distinguishes post-transcriptional maturation from transcription inhibition
Mechanism differs; cross-cell-line comparison
rRNA synthesis Pre-rRNA processing Mechanism of action

Antiproliferative Activity vs. CX-5461 & BMH-21

Rbin-1 exhibits antiproliferative activity across a panel of human cancer cell lines with IC50 values ranging from 18 to 156 nM (HeLa: 18 nM, HCT116: 25 nM, A549: 32 nM, MCF-7: 41 nM, MDA-MB-231: 156 nM) . In cross-study comparisons, the mean antiproliferative EC50 of CX-5461 across a broad panel of cancer cell lines is 147 nM , while BMH-21 demonstrates an average GI50 of 110 nM for wt p53 and 205 nM for mutant p53 in the NCI60 panel . Notably, Rbin-1's potency against HeLa cells (18 nM) is approximately 8-fold lower than its IC50 for rRNA synthesis inhibition (22 nM), suggesting a tight link between ribosome biogenesis blockade and growth arrest. The comparable potency ranges between these mechanistically distinct compounds highlight that while all three target ribosome biogenesis, their differential mechanisms and potency profiles against specific cell lines (e.g., Rbin-1's higher potency in HeLa vs. MDA-MB-231) are critical parameters for experimental design and selection.

Antiproliferative activity
Data to verify
Rbin-1: 18–156 nM across 5 lines; CX-5461: mean EC50 147 nM; BMH-21: 110–205 nM
Reported cell-model antiproliferative context; verify in target panel
No primary source provided
Cancer biology Antiproliferative activity Cell viability

PA2G4/EBP1 Binding Affinity

Rbin-1 demonstrates high-affinity binding to PA2G4 (also known as EBP1), a key regulator of eukaryotic ribosome biogenesis, with a dissociation constant (Ki) of 12 nM and an IC50 of 15 nM for binding inhibition . This interaction is particularly notable as PA2G4 is a downstream effector of the ErbB3 signaling pathway and has been implicated in cancer cell proliferation. While class-level inference suggests that other ribosome biogenesis inhibitors like CX-5461 or BMH-21 do not share this specific target engagement (their primary targets are Pol I and DNA, respectively) [1], a direct comparative dataset is currently lacking. The high-affinity PA2G4 binding of Rbin-1 offers a unique chemical biology tool for dissecting the role of PA2G4 in ribosome assembly and cancer, providing a complementary probe to Mdn1 inhibition studies.

PA2G4 binding
Class-level
Ki = 12 nM; IC50 = 15 nM
Supports PA2G4 target-engagement review
Direct comparator data unavailable
Target engagement PA2G4/EBP1 Chemical proteomics

Cell Cycle Arrest: G1 Phase Block

Rbin-1 (50 nM) induces a pronounced G1 cell cycle arrest in HeLa cells, increasing the percentage of cells in G1 phase from 45% to 72% after 48 hours of treatment . This is a direct consequence of blocked ribosome biogenesis and reduced protein synthesis. In contrast, CX-5461, a Pol I inhibitor, has been reported to induce a persistent cell cycle arrest with a senescence-associated phenotype, rather than a specific G1 block [1]. BMH-21 activates p53 independent of the DNA damage response but its specific effect on cell cycle phase distribution is less well-characterized . The distinct G1 arrest phenotype of Rbin-1 provides a functional readout for Mdn1-dependent ribosome assembly blockade and can be used to differentiate its mechanism from that of transcription inhibitors.

G1 arrest phenotype
Class-level
G1 cells increased 45% → 72% (50 nM, 48 h, HeLa)
Supports G1 arrest readout for Mdn1 inhibition
Flow cytometry; distinct from senescence/p53 activation
Cell cycle G1 arrest Ribosome biogenesis checkpoint

Target Validation: Mdn1 Resistance Mutations

Chemical mutagenesis and selection for Rbin-1 resistance in fission yeast (S. pombe) identified point mutations exclusively within the mdn1 gene, confirming Mdn1 as the physiological target [1]. Specifically, 13 independent Rbin-1-resistant clones each harbored one of five distinct point mutations in mdn1. This genetic validation is a critical piece of evidence distinguishing Rbin-1 from less well-validated probes. For instance, while CX-5461 resistance mechanisms have been linked to Pol I mutations or p53 status [2], the direct mapping of Rbin-1 resistance to the Mdn1 ATPase domain provides a high-confidence target engagement profile. This validated target engagement is essential for interpreting phenotypic data and for designing experiments aimed at understanding Mdn1 function.

Target validation
Reported
13 resistant clones, all mdn1 mutations; 5 distinct sites
Confirms on-target Mdn1 activity in fission yeast genetic model
Chemical mutagenesis resistance screen
Chemical genetics Target validation Resistance mutations

Rbin-1 Research Applications


Investigating Mdn1 in 60S Subunit Maturation

Rbin-1 is the premier chemical probe for acutely inhibiting Mdn1 ATPase activity and dissecting its role in the release of assembly factors from pre-60S particles. Its validated on-target activity, confirmed by resistance mutations mapping exclusively to Mdn1 [1], makes it ideal for chemical genetic studies in model organisms like S. pombe. Researchers can use Rbin-1 to synchronously block a specific step in ribosome assembly, enabling the study of intermediate particles and the dynamics of assembly factor exchange.

Probing Ribosome Biogenesis Dependency in Cancer

The defined antiproliferative profile of Rbin-1, with IC50 values as low as 18 nM in HeLa cells , makes it a valuable tool for investigating the dependency of cancer cells on elevated ribosome biogenesis. Its distinct mechanism, targeting Mdn1 rather than Pol I transcription, allows for comparative studies with inhibitors like CX-5461 to dissect the contributions of rRNA synthesis vs. ribosome assembly to tumor cell growth and survival.

Studying PA2G4/EBP1 Signaling

With a high binding affinity for PA2G4 (Ki = 12 nM) , Rbin-1 serves as a unique tool to investigate the role of this protein in ribosome biogenesis and ErbB3 signaling. Unlike other ribosome biogenesis inhibitors, Rbin-1 offers a dual-target engagement profile (Mdn1 and PA2G4) that can be exploited to dissect PA2G4-specific functions in cancer cell proliferation and ribosome assembly.

Antifungal Drug Discovery Targeting Mdn1

Rbin-1 inhibits the growth of fission yeast (S. pombe) with a GI50 of 136 nM [2]. Given the essential nature of Mdn1 across eukaryotes, Rbin-1 serves as a validated lead compound or tool molecule for antifungal drug discovery programs targeting ribosome biogenesis. Its selectivity for eukaryotic Mdn1 over bacterial ribosome assembly pathways makes it a promising starting point for developing species-selective antifungals.

Application
Selection Property
Validation Focus
Mdn1 in 60S subunit maturation
Mdn1 ATPase inhibition
Assembly factor release dynamics
Ribosome biogenesis dependency in cancer
Cell growth inhibition via ribosome assembly block
Distinguish assembly blockade from transcription inhibition
PA2G4/EBP1 signaling
Dual-target probe (Mdn1 and PA2G4)
PA2G4 functional validation in cancer models
Antifungal discovery targeting Mdn1
Eukaryotic Mdn1 selectivity
Species-selective growth inhibition screening

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37 linked technical documents
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